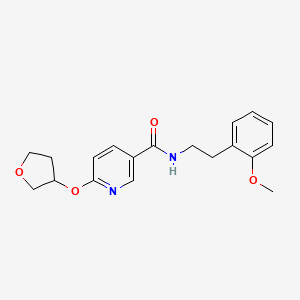

N-(2-methoxyphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Description

N-(2-methoxyphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic small molecule characterized by a nicotinamide core substituted with a 2-methoxyphenethyl group at the N-position and a tetrahydrofuran-3-yl (THF-3-yl) ether at the 6-position of the pyridine ring. It is commercially available through Life Chemicals with purity ≥90% and multiple packaging options (e.g., 50 mg for $160.0 as of July 2023) .

Properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-23-17-5-3-2-4-14(17)8-10-20-19(22)15-6-7-18(21-12-15)25-16-9-11-24-13-16/h2-7,12,16H,8-11,13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTRQPVFVSLBHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C2=CN=C(C=C2)OC3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps, starting with the preparation of the nicotinamide core. The methoxyphenethyl group is introduced through a nucleophilic substitution reaction, while the tetrahydrofuran-3-yl ether linkage is formed via an etherification reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The methoxyphenethyl and tetrahydrofuran-3-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Benzothiazole Acetamide Derivatives (Patent EP3348550A1)

The European patent EP3348550A1 discloses benzothiazole-based compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide and derivatives. These share a methoxyphenyl acetamide moiety with the target compound but differ in their heterocyclic core (benzothiazole vs. nicotinamide). The trifluoromethyl group on the benzothiazole enhances metabolic stability and lipophilicity, which may improve pharmacokinetics compared to the THF-3-yl ether in the target compound .

Afatinib: A Dual EGFR/HER2 Inhibitor

Afatinib ((S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-(tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide) shares the THF-3-yl ether substituent with the target compound. This moiety is critical for binding to the ATP pocket of EGFR/HER2 kinases . While afatinib’s quinazoline core targets tyrosine kinases, the nicotinamide scaffold in the target compound may engage different receptors or enzymes.

Pesticide-Related Benzamides (Pesticide Chemicals Glossary)

Compounds like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) highlight structural parallels in the benzamide backbone and substituted aromatic rings. However, their applications diverge entirely: flutolanil is a fungicide, while cyprofuram targets plant pathogens . This underscores how minor structural variations (e.g., trifluoromethyl vs. THF-3-yl groups) redirect compounds from pharmaceutical to agricultural uses.

Furopyridine Carboxamide Derivatives (MedChemComm Supplementary Data)

The compound 2-(4-fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide features a carboxamide group and heterocyclic framework, akin to the target molecule. Its furopyridine core, however, may confer distinct electronic properties affecting solubility or metabolic clearance compared to the nicotinamide scaffold .

Comparative Data Table

Key Research Findings and Implications

- Structural Flexibility : The THF-3-yl ether appears in both the target compound and afatinib, suggesting its utility in enhancing solubility or target engagement.

- Functional Group Trade-offs : The 2-methoxyphenethyl group may improve CNS penetration compared to afatinib’s chloro-fluorophenyl moiety but could increase metabolic liability.

- Divergent Applications : Similar benzamide scaffolds are repurposed across therapeutic and agricultural domains, emphasizing the need for targeted functionalization.

Biological Activity

N-(2-methoxyphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known by its IUPAC name, is a compound with significant potential in various biological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 342.395 g/mol. The compound features:

- Methoxyphenethyl Group : Enhances lipophilicity and solubility, potentially influencing bioavailability.

- Tetrahydrofuran Oxy Group : Provides flexibility and may facilitate interactions with biological targets.

Synthesis

The compound can be synthesized through an amidation reaction between 6-((tetrahydrofuran-3-yl)oxy)nicotinic acid and 2-methoxyphenethylamine. This method allows for the introduction of both the tetrahydrofuran and methoxy groups, which are crucial for its biological activity.

Research indicates that compounds derived from nicotinamide, such as this one, can influence cellular processes through their role in NAD+ metabolism. NAD+ (Nicotinamide adenine dinucleotide) is essential for energy metabolism and cell signaling pathways. Alterations in NAD+ levels can affect various physiological processes, including:

- Cellular Energy Production : Modulating NAD+ levels can enhance or inhibit ATP production in cells.

- Apoptosis Regulation : Compounds that influence NAD+ levels may play a role in apoptosis, particularly in cancerous cells.

Antitumor Activity

Preliminary studies on similar compounds have shown promising antitumor activity. For instance, derivatives with structural similarities have been tested against various cancer cell lines:

| Compound | Cell Line | Inhibition Rate | IC50 (µM) |

|---|---|---|---|

| IMB-1406 | A549 | 99.93% | 6.92 |

| IMB-1406 | MCF-7 | 100.39% | 8.99 |

| Sunitinib | A549 | 86.51% | 7.60 |

These results suggest that this compound may exhibit similar antitumor properties due to its structural characteristics.

Case Studies

- NAD+ Metabolism in Cancer Cells : A study demonstrated that inhibiting NAD+ synthesis through specific compounds led to altered metabolic pathways in cancer cells, suggesting that targeting NAD+ levels could be a viable strategy for cancer treatment .

- Pharmacological Inhibition : Research has highlighted the potential of targeting enzymes involved in NAD+ metabolism as a therapeutic approach for metabolic syndromes and cancer . Compounds that modulate these pathways could be beneficial in developing new treatments.

Q & A

Q. Table 1. Comparison of Synthetic Conditions for Nicotinamide Derivatives

| Parameter | Optimal Conditions (This Compound) | Analog (CAS 2034555-64-9) |

|---|---|---|

| Solvent | THF/DMF (1:1) | Dichloromethane |

| Catalyst | EDC/HOBt | DCC |

| Reaction Temp (°C) | 0→25 (gradient) | 25 (isothermal) |

| Yield (%) | 68–72 | 55–60 |

Q. Table 2. Key Physicochemical Properties

| Property | Value | Method (Reference) |

|---|---|---|

| logP | 2.8 | HPLC (C18 column, MeOH/H2O) |

| Melting Point (°C) | 148–150 | DSC |

| Aqueous Solubility (mg/mL) | 1.9 ± 0.3 | Shake-flask (pH 7.4) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.